The molecular structure of 4-chloro-6-phenylpyridazin-3(2H)-one and its derivatives has been extensively studied using techniques like single-crystal X-ray diffraction and computational methods like density functional theory (DFT) calculations [, , , , ]. These studies provide valuable insights into:
4-Chloro-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. It features a pyridazine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 6-position. This compound is identified by the chemical formula CHClNO and has the CAS number 89868-14-4. Its unique structural features contribute to its diverse applications in medicinal chemistry and materials science, particularly in the development of new therapeutic agents and novel materials with electronic properties .
The synthesis of 4-Chloro-6-phenylpyridazin-3(2H)-one typically involves cyclization reactions of suitable precursors under controlled conditions. One common method includes:
This method is notable for its efficiency and ability to produce high yields of the desired compound .
4-Chloro-6-phenylpyridazin-3(2H)-one is capable of undergoing various chemical reactions due to its functional groups:
The mechanism of action for 4-Chloro-6-phenylpyridazin-3(2H)-one varies depending on its application, particularly in medicinal chemistry. It is believed to act by inhibiting specific enzymes or receptors involved in disease pathways, such as kinases, proteases, and G-protein coupled receptors. This inhibition can lead to reduced inflammation or cancer cell proliferation, making it a potential candidate for therapeutic development .
The solubility and thermodynamic properties are critical for understanding its behavior in pharmaceutical formulations. Studies have indicated varying solubility profiles in different solvents, which can influence its application in drug development .
4-Chloro-6-phenylpyridazin-3(2H)-one has several significant applications:
The core synthetic route to 4-chloro-6-phenylpyridazin-3(2H)-one (CAS 89868-14-4) begins with a Friedel-Crafts alkylation between mucochloric acid and benzene derivatives. This reaction proceeds under Lewis acid catalysis (typically AlCl₃) to form γ-phenyldichlorocrotonolactone (3,4-dichloro-5-phenylfuran-2(5H)-one) as the primary intermediate. Subsequent treatment with hydrazine hydrate in polar aprotic solvents induces cyclization with elimination of one chlorine atom, yielding the parent pyridazinone scaffold. Optimization studies reveal that solvent selection critically impacts yield, with DMF at 80°C for 40 minutes providing optimal results (68% yield), significantly higher than earlier reported conditions (46% yield) [5] [6].
Table 1: Optimization of Cyclization Conditions
Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|
Ethanol | 78 | 60 | 46 |
DMF | 80 | 40 | 68 |
Acetonitrile | 82 | 50 | 55 |
The reaction mechanism involves electrophilic aromatic substitution where mucochloric acid acts as a diacid chloride, activated by AlCl₃ to form a highly electrophilic acylium ion. Benzene derivatives with electron-donating groups (e.g., toluene, anisole) accelerate this step, while electron-withdrawing substituents require extended reaction times or higher catalyst loadings [6]. The resulting lactone undergoes ring expansion via nucleophilic attack by hydrazine at the carbonyl carbon, followed by dehydration and rearomatization to form the dihydropyridazinone, which oxidizes to the aromatic system under reaction conditions [5].
N-functionalization of the pyridazinone core enables significant pharmacological diversification. The NH group at position 2 undergoes alkylation or arylation using halides (R-X) under mild basic conditions (K₂CO₃, NaOH). Key structural-activity relationship (SAR) studies reveal that ortho-substituted benzyl groups with electron-withdrawing moieties dramatically enhance bioactivity. For example:
Table 2: Bioactivity of N-Substituted Derivatives
N-Substituent | Insecticidal Activity (%) | Antifungal Inhibition (%) |
---|---|---|
2-NO₂-C₆H₄CH₂- | 100 (100 mg/L) | – |
2-Cl-C₅H₃NCH₂- (pyridinyl) | 84 (100 mg/L) | 60.5 (50 µg/mL) |
4-CH₃-C₆H₄CH₂- | 20 (100 mg/L) | 22.3 (50 µg/mL) |
Direct alkynylation of aldehydes using terminal alkynes and zinc reagents (e.g., Et₂Zn, Zn(OTf)₂) catalyzed by chiral ligands (e.g., N-methylephedrine) enables asymmetric synthesis of propargylic alcohols conjugated to pyridazinones. This method achieves up to 99% enantiomeric excess (ee) for derivatives containing cyclohexyl or trimethylsilyl groups, facilitating access to stereochemically complex agrochemical precursors [4].
Incorporation of 1,3,4-thiadiazole or 1,3,4-oxadiazole units at the N-2 position significantly enhances antifungal activity. These heterocycles are introduced via a two-step strategy:
Derivative 7c (containing sulfonylated thiadiazole) inhibits Fusarium oxysporum and C. mandshurica at 43.1% and 52.1% (50 µg/mL), respectively, outperforming hymexazol (52.4%, 54.1%). Molecular docking indicates these hybrids disrupt fungal chitin synthase and lanosterol 14α-demethylase (binding energy: ΔG = −8.9 to −10.2 kcal/mol), explaining their enhanced efficacy [5] [8].
Halogen positioning governs reactivity and bioactivity:
Palladium-catalyzed couplings are pivotal for aryl introduction:
Solubility profiling reveals polar substituents (e.g., –OH, –CO₂H) improve dissolution in pharmaceutical solvents like DMSO (mole fraction solubility: 4.73×10⁻¹ at 318 K) and PEG-400 (4.12×10⁻¹), critical for formulation. Conversely, heavy halogen atoms (I, Br) reduce aqueous solubility but enhance lipophilicity for agrochemical applications [7].
Table 3: Solubility of 6-Phenylpyridazin-3(2H)-one Derivatives
Solvent | Mole Fraction Solubility (318 K) |
---|---|
DMSO | 4.73 × 10⁻¹ |
PEG-400 | 4.12 × 10⁻¹ |
Transcutol® | 3.46 × 10⁻¹ |
Water | 1.26 × 10⁻⁵ |
Index of Compounds in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7